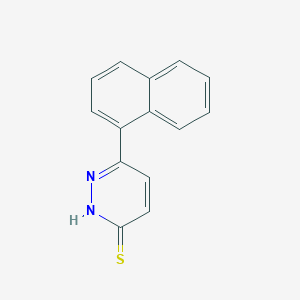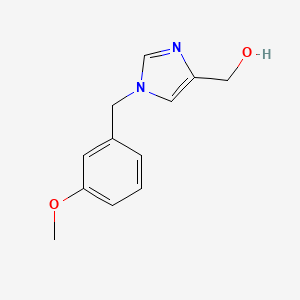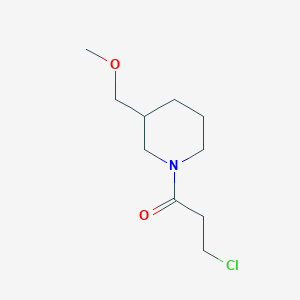
3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, also known as 3-chloro-N-methylpiperidine-1-propanone (3-CMPP), is a synthetic organic compound belonging to the class of compounds known as piperidines. It is a colorless to pale yellow liquid with a melting point of -37°C and a boiling point of 166°C. 3-CMPP is a versatile compound that has a wide range of applications in the scientific research field, including in the synthesis of pharmaceuticals, in biochemistry and physiology, and in laboratory experiments.
Scientific Research Applications
Synthesis and Derivative Analysis
1-Substituted Piperidines This research elaborates on the synthesis, pharmacological characteristics, and applications of derivatives of various piperidines, including 3-(piperidin-1-yl)propan-1-ols. The derivative of 1-phenyl 3-(piperidin-1-yl)propan-1-one, namely dyclonine, and other derivatives are highlighted for their pharmacological importance, shedding light on the broader application spectrum of piperidine derivatives in medicinal chemistry (Vardanyan, 2018).
Pharmacological Potential and Interaction Analysis
Pyrrolidine Derivatives with Adrenolytic Activity The synthesis of a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives reveals notable antiarrhythmic and antihypertensive effects. The study underscores the significance of the 3-(4-arylpiperazin-1-yl)propyl moiety in imparting strong pharmacological activities. The derivative 11a, with specific structural attributes, emerged as the most potent, hinting at the structural factors critical in enhancing the therapeutic efficacy of such compounds (Malawska et al., 2002).
Chemical Interaction and Complex Formation
Adduct Formation with Triphenyltin Chloride Research into the interaction of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride resulted in the formation of a 1:2 adduct. This study is significant in understanding the chemical behavior and potential applications of piperidinyl compounds in forming complexes with other chemicals, which could have implications in various fields including materials science and pharmacology (Yan & Khoo, 2005).
Pharmacokinetics and Drug Development
Glycine Transporter 1 Inhibitor A structurally diverse compound was identified as a potent and orally available inhibitor of glycine transporter 1 (GlyT1). The compound exhibits a favorable pharmacokinetics profile, demonstrating the potential of such compounds in therapeutic applications, especially related to central nervous system disorders (Yamamoto et al., 2016).
properties
IUPAC Name |
3-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSRKEVBVLUCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



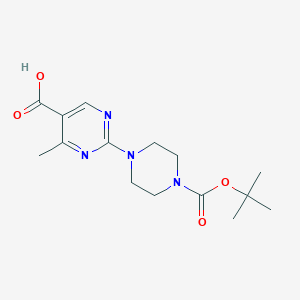
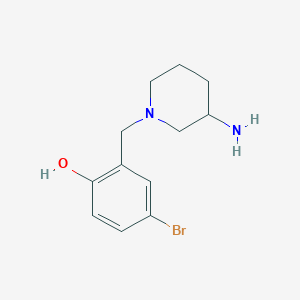
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)


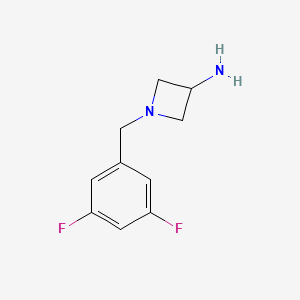
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)
